1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

This piperidine-based acrylamide derivative is a critical synthetic intermediate for covalent inhibitors, including pyrazolo[3,4-d]pyrimidine JAK inhibitors. Its bifunctional architecture—an electrophilic acryloyl group for target engagement and a hydroxymethyl handle for linker attachment—makes it an ideal building block for PROTAC design. The primary alcohol enables orthogonal derivatization via esterification, etherification, or Mitsunobu coupling without disrupting the acryloyl warhead. Its reduced lipophilicity (cLogP 0.4) improves aqueous solubility for hit-to-lead campaigns. Procure this high-purity intermediate for your targeted protein degradation and medicinal chemistry programs.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 1156157-65-1
Cat. No. B3020089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
CAS1156157-65-1
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)CO
InChIInChI=1S/C9H15NO2/c1-2-9(12)10-5-3-8(7-11)4-6-10/h2,8,11H,1,3-7H2
InChIKeyZKXRDDRYQFSFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1) Procurement Overview: Key Identifiers and Baseline Properties for Sourcing Decisions


1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1), also referred to as 1-acryloyl-4-hydroxymethylpiperidine, is a piperidine-based acrylamide derivative with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . The compound features an electrophilic acryloyl group conjugated to a piperidine ring bearing a primary alcohol (hydroxymethyl) substituent at the 4-position, rendering it a bifunctional building block for medicinal chemistry and materials science applications [1]. Its notified hazard classification includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [2].

Why Substituting 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1) with Unfunctionalized Acryloylpiperidines Compromises Synthetic Utility and Alters Safety Profiles


Although the unsubstituted analogue 1-(piperidin-1-yl)prop-2-en-1-one (N-acryloylpiperidine, CAS 10043-37-5) shares the acrylamide electrophilic core, it lacks the pendant hydroxymethyl group that is essential for downstream diversification and physicochemical property tuning [1]. This functional handle enables selective O-derivatization—via esterification, etherification, or Mitsunobu coupling—without disrupting the acryloyl warhead, thereby unlocking distinct synthetic pathways not accessible to the unsubstituted scaffold [2]. Furthermore, the presence of the hydroxymethyl moiety alters the compound's lipophilicity and hydrogen-bonding capacity, which directly impacts its ADME profile and hazard classification relative to the unsubstituted analogue, as quantified in the sections below [1].

Quantitative Evidence Guide: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1) Differentiated from 1-(Piperidin-1-yl)prop-2-en-1-one and 4-(Hydroxymethyl)piperidine


Lipophilicity Reduction: LogP 0.4 for 1156157-65-1 vs. LogP 1.12 for N-Acryloylpiperidine

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1) exhibits a calculated LogP (octanol-water partition coefficient) of 0.4, significantly lower than the LogP of 1.12 reported for the unsubstituted analogue 1-(piperidin-1-yl)prop-2-en-1-one (CAS 10043-37-5) [1]. This 64% reduction in lipophilicity directly correlates with improved aqueous solubility and reduced non-specific protein binding potential.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Hydrogen Bond Donor Capacity: 1 HBD for 1156157-65-1 vs. 0 HBD for N-Acryloylpiperidine

The target compound possesses one hydrogen bond donor (the hydroxyl group on the hydroxymethyl substituent), whereas the unsubstituted analogue 1-(piperidin-1-yl)prop-2-en-1-one has zero hydrogen bond donors [1][2]. This difference directly impacts the compound's ability to engage in specific intermolecular interactions and affects its permeability and solubility characteristics.

Physicochemical Profiling Drug-Likeness Permeability

Hazard Differentiation: Eye Dam. 1 (H318) for 1156157-65-1 vs. Eye Irrit. 2 (H319) for N-Acryloylpiperidine

The notified classification for 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one includes Eye Dam. 1 (H318), indicating it causes serious eye damage [1]. In contrast, the unsubstituted analogue 1-(piperidin-1-yl)prop-2-en-1-one is classified only as Eye Irrit. 2 (H319) . This disparity necessitates distinct handling procedures, personal protective equipment (PPE) requirements, and waste disposal protocols.

Safety Assessment Occupational Health Regulatory Compliance

Synthetic Handle Utility: Hydroxymethyl Group Enables O-Derivatization in JAK Inhibitor Synthesis

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one serves as a key intermediate in the preparation of novel purine analogue JAK kinase inhibitors, as demonstrated in Chinese patent CN108484609A [1]. The hydroxymethyl group undergoes Mitsunobu coupling with 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in THF using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, yielding 1-[4-((4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-1-piperidinyl]-2-propene-1-one in a scalable 2.1 g reaction [1]. This direct O-alkylation is not feasible with unsubstituted N-acryloylpiperidine or with 4-(hydroxymethyl)piperidine alone, as the latter lacks the acryloyl warhead required for subsequent covalent target engagement.

Medicinal Chemistry Synthetic Methodology PROTAC Linker Design

Purity Specification: ≥95% HPLC Purity for 1156157-65-1 as a Procurement-Ready Building Block

Commercial sourcing of 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1) is available at a minimum purity of 95% as determined by HPLC . This purity level is comparable to that of the unsubstituted analogue 1-(piperidin-1-yl)prop-2-en-1-one, which is also supplied at ≥95% purity . However, the hydroxymethyl-substituted compound's higher molecular weight (169.22 g/mol vs. 139.19 g/mol) and distinct InChIKey (ZKXRDDRYQFSFQZ-UHFFFAOYSA-N) ensure unambiguous identity verification during procurement.

Chemical Procurement Quality Control Reagent Standardization

Validated Research and Industrial Application Scenarios for 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1156157-65-1)


Synthesis of JAK Kinase Inhibitor Libraries via Mitsunobu Coupling

As documented in Chinese patent CN108484609A, 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one serves as a critical intermediate for constructing pyrazolo[3,4-d]pyrimidine-based JAK inhibitors. The hydroxymethyl group is selectively O-alkylated with 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine under Mitsunobu conditions (DIAD, PPh3, THF, 16 h) to yield the coupled product in a 2.1 g scale [1]. This reaction installs the acryloylpiperidine warhead while preserving the electrophilic double bond, enabling subsequent covalent inhibition of JAK kinases.

Development of PROTACs and Bifunctional Degraders

The bifunctional architecture of this compound—comprising an electrophilic acryloyl group for covalent target engagement and a primary alcohol for linker attachment—makes it an ideal building block for proteolysis-targeting chimeras (PROTACs). The hydroxymethyl moiety can be derivatized via esterification or etherification to tether E3 ligase ligands, while the acryloyl warhead remains available for covalent binding to target proteins such as JAK kinases [1][2]. This orthogonal reactivity profile is not accessible with simple acryloylpiperidines or hydroxymethylpiperidines alone.

Physicochemical Property Optimization in Fragment-Based Lead Discovery

With a calculated LogP of 0.4 and one hydrogen bond donor, 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one occupies a favorable region of drug-like chemical space [1]. Its reduced lipophilicity relative to the unsubstituted analogue (ΔLogP = -0.72) enhances aqueous solubility and reduces the risk of promiscuous binding, making it a superior fragment or scaffold for hit-to-lead optimization campaigns targeting intracellular enzymes or receptors [2].

Safety-Compliant Laboratory Handling and Inventory Management

Procurement and laboratory use of this compound must account for its Eye Damage Category 1 (H318) classification, which is more severe than the Eye Irritation (H319) classification of unsubstituted analogues [1]. This necessitates appropriate PPE (safety goggles, face shield) and local exhaust ventilation. The distinct InChIKey (ZKXRDDRYQFSFQZ-UHFFFAOYSA-N) and molecular weight (169.22 g/mol) facilitate unambiguous identity confirmation and inventory tracking when sourcing from multiple vendors [2].

Quote Request

Request a Quote for 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.